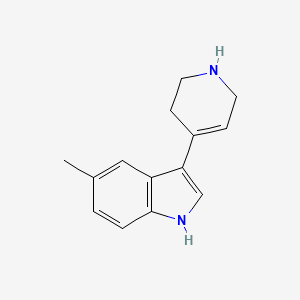

5-METHYL-3-(1,2,3,6-TETRAHYDRO-PYRIDIN-4-YL)-1H-INDOLE

描述

5-METHYL-3-(1,2,3,6-TETRAHYDRO-PYRIDIN-4-YL)-1H-INDOLE is a heterocyclic compound featuring an indole core substituted at the 3-position with a 1,2,3,6-tetrahydropyridinyl group and a methyl group at the 5-position. The indole moiety is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring, while the tetrahydropyridinyl substituent introduces partial saturation and conformational flexibility.

属性

IUPAC Name |

5-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2/c1-10-2-3-14-12(8-10)13(9-16-14)11-4-6-15-7-5-11/h2-4,8-9,15-16H,5-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMZNYPYIJITEIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC=C2C3=CCNCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70592624 | |

| Record name | 5-Methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70592624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

460354-14-7 | |

| Record name | 5-Methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70592624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes

The indole core can be synthesized using the Fischer indole synthesis method, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. This reaction typically requires heating and can lead to high yields of the indole structure.

Introduction of the Methyl Group:

To introduce the methyl group at the 5-position of the indole ring, a Friedel-Crafts alkylation reaction is commonly employed. This involves using methyl chloride and a Lewis acid catalyst such as aluminum chloride to facilitate the methylation process.

Formation of the Tetrahydropyridine Ring:

The tetrahydropyridine ring is formed through a Pictet-Spengler reaction. In this step, an aldehyde is condensed with an amine (such as 1-methylpiperidone) in the presence of an acid catalyst to yield the desired tetrahydropyridine structure.

Detailed Reaction Conditions

| Step | Reaction Type | Conditions |

|---|---|---|

| 1 | Fischer Indole Synthesis | Phenylhydrazine + Aldehyde/Ketone, Acidic Medium, Heat |

| 2 | Friedel-Crafts Alkylation | Indole + Methyl Chloride + Aluminum Chloride, Reflux |

| 3 | Pictet-Spengler Reaction | Aldehyde + Amine (1-methylpiperidone), Acid Catalyst |

Industrial Production Methods

In industrial settings, the synthesis of this compound may follow similar routes but is optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency.

Optimization Techniques

Continuous Flow Reactors: These systems allow for real-time monitoring and control of reaction conditions, improving yield and reducing by-products.

Automated Synthesis Platforms: Automation provides consistency in reaction conditions and can significantly reduce labor costs.

Advanced Purification Techniques: Chromatography and crystallization are commonly used to purify the final product effectively.

Research Findings

Recent studies have explored various aspects of this compound's synthesis and applications:

Yield Optimization: Research indicates that optimizing reaction times and temperatures can significantly enhance yields during both Friedel-Crafts alkylation and Pictet-Spengler reactions.

Biological Activity: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties. These studies highlight its relevance in drug development.

化学反应分析

Types of Reactions

5-METHYL-3-(1,2,3,6-TETRAHYDRO-PYRIDIN-4-YL)-1H-INDOLE can undergo various chemical reactions, including:

Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: This reaction can reduce double bonds or other functional groups.

Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Common reagents include halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., NH₃, OH⁻).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carbonylated derivatives, while reduction could yield fully saturated compounds .

科学研究应用

Chemical Properties and Structure

This compound belongs to a class of indoles, which are known for their diverse biological activities. The presence of the tetrahydropyridine moiety enhances its chemical reactivity and biological interactions. The molecular formula is , and it features a unique arrangement that contributes to its potential therapeutic applications.

Antitumor Properties

Research indicates that 5-methyl-3-(1,2,3,6-tetrahydro-pyridin-4-yl)-1H-indole exhibits antitumor activity. Studies have shown that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance:

- Case Study : A study involving derivatives of indole demonstrated significant cytotoxic effects against breast cancer cells, suggesting that modifications to the indole structure can enhance antitumor efficacy .

Neuroprotective Effects

The tetrahydropyridine component may also confer neuroprotective properties. Compounds in this category have been investigated for their ability to protect neurons from oxidative stress and neuroinflammation.

- Research Findings : A study reported that similar indole derivatives could reduce neuroinflammatory markers in models of neurodegenerative diseases, indicating potential for treating conditions like Alzheimer's disease .

Antidepressant Activity

The structural similarity of this compound to known antidepressants suggests possible applications in treating mood disorders. The modulation of neurotransmitter systems is a common mechanism for antidepressant activity.

- Evidence : Research has shown that indole derivatives can influence serotonin receptors, which play a critical role in mood regulation. This suggests that this compound might also exhibit similar effects .

Antimicrobial Properties

Indoles are recognized for their antimicrobial activities against various pathogens. The compound’s unique structure may enhance its effectiveness against bacterial and fungal infections.

- Case Study : In vitro studies have demonstrated that indole derivatives possess significant antibacterial properties against strains like Staphylococcus aureus and Escherichia coli .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions that allow for the incorporation of various functional groups to modify its biological activity.

| Synthesis Method | Description |

|---|---|

| Cyclization Reactions | Formation of the indole structure through cyclization of pyridine derivatives with suitable reagents. |

| Functionalization | Introduction of different substituents to enhance solubility and biological activity. |

作用机制

The mechanism of action of 5-METHYL-3-(1,2,3,6-TETRAHYDRO-PYRIDIN-4-YL)-1H-INDOLE involves its interaction with specific molecular targets and pathways. For example, it may inhibit the production of inflammatory mediators such as nitric oxide (NO) and tumor necrosis factor-α (TNF-α) in microglial cells. Additionally, it may reduce endoplasmic reticulum (ER) stress and apoptosis in neuronal cells by modulating the expression of specific chaperones and apoptosis markers .

相似化合物的比较

5-NITRO-3-(1,2,3,6-TETRAHYDRO-PYRIDIN-4-YL)-1H-INDOLE

Structural Differences :

- The 5-position substituent is a nitro group (-NO₂) instead of a methyl group (-CH₃).

- The nitro group is strongly electron-withdrawing, which reduces electron density on the indole ring compared to the methyl group.

Functional Implications :

- This could affect membrane permeability and bioavailability.

- Reactivity : The nitro group may enhance electrophilic character, making the compound more reactive in metabolic or synthetic pathways.

- Biological Activity : While direct receptor-binding data for these compounds are unavailable, nitro-substituted indoles are often explored as precursors or intermediates in drug discovery due to their versatility in chemical modifications .

2,3,4,5-TETRAHYDRO-1H-PYRIDO[4,3-B]INDOLE (Patent Compound)

Structural Differences :

- The tetrahydropyridine ring is fused to the indole core at positions 4 and 3, forming a rigid pyridoindole system.

- In contrast, 5-METHYL-3-(1,2,3,6-TETRAHYDRO-PYRIDIN-4-YL)-1H-INDOLE has a non-fused tetrahydropyridinyl substituent.

Functional Implications :

- Electron Distribution : Fusion alters electron delocalization across the indole and pyridine rings, which may influence interactions with receptors like serotonin (5-HT) subtypes. Patent data suggest such compounds are explored for therapeutic applications, though specific targets remain undisclosed .

Clozapine and Atypical Antipsychotics

Structural Similarities :

- Clozapine and related antipsychotics (e.g., olanzapine) share indole or piperazine-like moieties, akin to the tetrahydropyridinyl group in the target compound.

Functional Contrasts :

- Receptor Affinity: Clozapine exhibits high affinity for 5-HT₆ and 5-HT₇ receptors (Ki < 20 nM), attributed to its tricyclic structure and nitrogen substitutions.

- Pharmacokinetics : The methyl substituent in the target compound may improve metabolic stability compared to nitro or halogenated analogs commonly seen in antipsychotics.

Data Table: Key Properties of Compared Compounds

Research Findings and Implications

- Synthetic Accessibility : The nitro-substituted analog is commercially available (), suggesting straightforward synthesis routes, while the methyl variant may require tailored alkylation protocols.

- Biodegradation and Stability : Indole derivatives like 1H-indole are associated with bacterial oxidative stress responses (). The methyl group in the target compound could enhance stability under alkaline conditions compared to unsubstituted indoles.

- Therapeutic Potential: Although direct receptor data are lacking, structural parallels to clozapine and patented pyridoindoles highlight opportunities for targeting neurological disorders. Further studies should prioritize receptor-binding assays and pharmacokinetic profiling.

生物活性

5-Methyl-3-(1,2,3,6-tetrahydro-pyridin-4-yl)-1H-indole is a compound belonging to the indole family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₁₄H₁₆N₂

- Molecular Weight : 198.264 g/mol

- CAS Number : 65347-55-9

- Melting Point : 177-182°C

- Boiling Point : 400.4°C at 760 mmHg

Biological Activity Overview

The biological activity of this compound includes various pharmacological effects such as:

- Anticancer Activity : Several studies have reported cytotoxic effects against various cancer cell lines.

- Neuroprotective Effects : The compound has shown promise in modulating neurochemical pathways.

- Antimicrobial Properties : Exhibits activity against certain bacterial strains.

Anticancer Activity

Research indicates that this compound has significant anticancer properties. A study demonstrated its cytotoxic effects on human cancer cell lines such as A549 (lung cancer) and MDA-MB-231 (breast cancer). The compound's mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

Neuroprotective Effects

The compound is being investigated for its neuroprotective effects. It has been shown to enhance the release of neurotransmitters and protect neuronal cells from oxidative stress. This activity suggests potential therapeutic applications in neurodegenerative diseases.

The proposed mechanisms include:

- Modulation of serotonin receptors (5-HT receptors), which play a crucial role in mood regulation and neuroprotection.

- Inhibition of specific kinases involved in cell signaling pathways related to cancer progression and neuronal health.

Antimicrobial Properties

This compound has also demonstrated antimicrobial activity. It has been effective against various bacterial strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate its potential as a lead compound for developing new antimicrobial agents.

Table 2: Antimicrobial Activity

Case Studies

Recent case studies have highlighted the therapeutic potential of this compound. In one study involving animal models, administration of the compound resulted in reduced tumor size and improved survival rates compared to control groups. This reinforces the need for further clinical investigations.

Summary of Findings from Case Studies

| Study Type | Findings |

|---|---|

| In Vivo Study | Reduced tumor size in xenograft models |

| Pharmacokinetics | Favorable absorption and distribution profile |

常见问题

Basic: What are the common synthetic routes for preparing 5-methyl-3-(1,2,3,6-tetrahydro-pyridin-4-yl)-1H-indole?

Answer:

The synthesis typically involves coupling the indole core with a 1,2,3,6-tetrahydropyridine moiety. Key methods include:

- Fischer indole synthesis : Cyclization of phenylhydrazines with ketones to form the indole ring, followed by functionalization at the 3-position .

- Cross-coupling reactions : Suzuki-Miyaura coupling using boronic esters (e.g., pinacol boronate derivatives) to introduce substituents, as seen in related indole derivatives .

- Modular assembly : Combining pre-synthesized indole and tetrahydropyridine fragments via nucleophilic substitution or reductive amination .

Basic: How is the structural integrity of this compound verified during synthesis?

Answer:

Analytical techniques include:

- NMR spectroscopy : and NMR to confirm regioselectivity of substitution (e.g., indole C-3 vs. C-5 positions) and tetrahydropyridine conformation .

- Mass spectrometry : High-resolution MS (e.g., EI or ESI) to validate molecular weight and fragmentation patterns, as demonstrated for structurally similar indole derivatives .

- HPLC purity analysis : To ensure ≥95% purity, with gradient elution protocols adapted from indole-based pharmacophores .

Advanced: What strategies optimize synthetic yield while minimizing dihydro-pyridine ring oxidation?

Answer:

- Reductive conditions : Use of sodium cyanoborohydride or catalytic hydrogenation to stabilize the tetrahydropyridine ring during reactions .

- Protecting groups : Temporarily masking the amine in the tetrahydropyridine moiety with Boc or Fmoc groups to prevent oxidation .

- Solvent selection : Non-polar solvents (e.g., THF or DCM) under inert atmospheres reduce side reactions .

Advanced: How can computational methods aid in predicting receptor binding interactions for this compound?

Answer:

- Molecular docking : Align the compound with serotonin (5-HT) receptor models (e.g., 5-HT or 5-HT) to identify key pharmacophore elements, such as the tetrahydropyridine’s basic nitrogen and indole’s aromatic π-system .

- QSAR modeling : Correlate substituent effects (e.g., methyl group at indole C-5) with binding affinity using datasets from analogous indole derivatives .

- MD simulations : Assess stability of ligand-receptor complexes in physiological conditions .

Advanced: How should researchers resolve contradictions in reported biological activity data?

Answer:

Contradictions (e.g., varying IC values) may arise from:

- Assay variability : Differences in cell lines (e.g., CHO vs. HEK293) or radioligand concentrations in receptor binding studies .

- Compound stability : Degradation under assay conditions (e.g., pH-sensitive tetrahydropyridine oxidation) .

- Statistical rigor : Use of replicate experiments (n ≥ 3) and standardized positive controls (e.g., serotonin for 5-HT receptors) .

Advanced: What in vitro models are suitable for evaluating its pharmacokinetic properties?

Answer:

- Caco-2 cell monolayers : Predict intestinal absorption via permeability assays .

- Microsomal stability assays : Incubation with liver microsomes (human/rat) to assess CYP450-mediated metabolism .

- Plasma protein binding : Equilibrium dialysis to measure free fraction, critical for dose-response relationships .

Advanced: How can regioselective functionalization of the indole core be achieved?

Answer:

- Directed C-H activation : Use palladium catalysts with directing groups (e.g., pyridine or sulfoxide) to target C-2 or C-5 positions .

- Electrophilic substitution : Nitration or halogenation at C-5, leveraging the methyl group’s electron-donating effect .

- Cross-dehydrogenative coupling : For C-3 functionalization without pre-functionalized intermediates .

Basic: What safety considerations apply when handling this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。